molecular formula C14H12N4OS2 B14088208 3-(4-methoxyphenyl)-4-(thiophen-2-ylmethylideneamino)-1H-1,2,4-triazole-5-thione

3-(4-methoxyphenyl)-4-(thiophen-2-ylmethylideneamino)-1H-1,2,4-triazole-5-thione

Cat. No.: B14088208
M. Wt: 316.4 g/mol
InChI Key: TUOUSXIDTKJBOO-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-4-(thiophen-2-ylmethylideneamino)-1H-1,2,4-triazole-5-thione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a triazole ring, a methoxyphenyl group, and a thiophene moiety, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-4-(thiophen-2-ylmethylideneamino)-1H-1,2,4-triazole-5-thione typically involves the condensation of 4-methoxybenzaldehyde with thiophene-2-carboxaldehyde and 4-amino-1,2,4-triazole-5-thiol under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-4-(thiophen-2-ylmethylideneamino)-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The methoxy group and thiophene moiety can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for treating infections and cancer.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-4-(thiophen-2-ylmethylideneamino)-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes or proteins involved in critical biological processes, leading to its observed biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-4-(phenylmethylideneamino)-1H-1,2,4-triazole-5-thione
  • 3-(4-methoxyphenyl)-4-(furan-2-ylmethylideneamino)-1H-1,2,4-triazole-5-thione
  • 3-(4-methoxyphenyl)-4-(pyridin-2-ylmethylideneamino)-1H-1,2,4-triazole-5-thione

Uniqueness

The uniqueness of 3-(4-methoxyphenyl)-4-(thiophen-2-ylmethylideneamino)-1H-1,2,4-triazole-5-thione lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activities

Properties

Molecular Formula

C14H12N4OS2

Molecular Weight

316.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-4-(thiophen-2-ylmethylideneamino)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H12N4OS2/c1-19-11-6-4-10(5-7-11)13-16-17-14(20)18(13)15-9-12-3-2-8-21-12/h2-9H,1H3,(H,17,20)

InChI Key

TUOUSXIDTKJBOO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=CS3

Origin of Product

United States

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